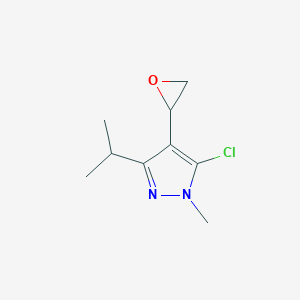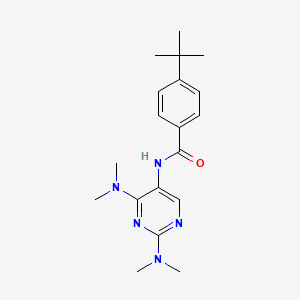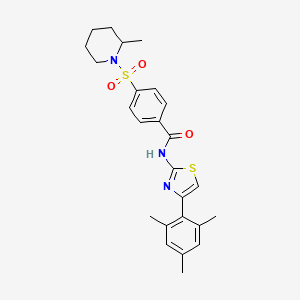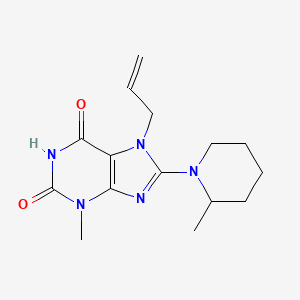
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CPY" and is synthesized using a specific method that involves the reaction of 1-methyl-3-propan-2-yl-1H-pyrazole-5-carbaldehyde with epichlorohydrin.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound may reduce inflammation and provide analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to have cytotoxic effects on cancer cells. Additionally, this compound has been shown to have unique properties, such as its ability to form hydrogen bonds and its high thermal stability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole in lab experiments is its unique properties, which make it a promising candidate for the development of new materials. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory and analgesic agent. Additionally, studies are needed to determine the potential toxicity of this compound and its suitability for use in humans.
In the field of materials science, further studies are needed to explore the unique properties of this compound and its potential use as a building block for the synthesis of novel materials. Additionally, studies are needed to determine the stability and durability of materials synthesized using this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown potential applications in medicinal chemistry and materials science. Further studies are needed to fully understand the mechanism of action of this compound, its potential toxicity, and its suitability for use in humans. Additionally, studies are needed to explore the unique properties of this compound and its potential use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole involves the reaction of 1-methyl-3-propan-2-yl-1H-pyrazole-5-carbaldehyde with epichlorohydrin. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole has shown potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of cancer, as it has shown to have cytotoxic effects on cancer cells.
In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to have unique properties, such as its ability to form hydrogen bonds and its high thermal stability, which make it a promising candidate for the development of new materials.
Propriétés
IUPAC Name |
5-chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5(2)8-7(6-4-13-6)9(10)12(3)11-8/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXENOIRYJBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C2CO2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2443227.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)



![N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide](/img/structure/B2443234.png)


![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)
![N-[1-(3,5-Dichlorophenyl)-3-hydroxypropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443240.png)
